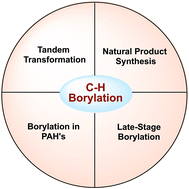C–H borylation: a tool for molecular diversification
Organic Chemistry Frontiers Pub Date: 2023-12-19 DOI: 10.1039/D3QO01931D
Abstract
Iridium-catalyzed C–H activation and borylation has become as a powerful synthetic tool in the past few decades because of the widespread applicability and versatility of organoboron compounds. This reaction is currently receiving extensive research interest in both academia and pharmaceutical industries because of its ability to attain a high degree of molecular complexity from simple building blocks. This review aims to highlight the implementation of C–H activation and borylation strategies in tandem one-pot transformations for the synthesis of complex natural products, for the late-stage modifications of bio-active molecules and pharmaceuticals, and for the functionalization of aromatic polycyclic systems used in materials chemistry.


Recommended Literature
- [1] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [2] A flexible metallic actuator using reduced graphene oxide as a multifunctional component†
- [3] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [4] Index
- [5] Notes from the Reports of Public Analysts
- [6] The “silent CO”: a new technique for calculating transition metal carbonyl force fields†
- [7] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [8] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [9] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [10] How strong are hydrogen bonds in the peptide model?†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 13577-19-0
-
CAS no.: 185056-83-1
-
CAS no.: 118476-89-4
-
CAS no.: 16514-83-3









